Sodium 4-methyl-3-nitrobenzenesulphonate
Description
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Properties
CAS No. |
51591-66-3 |
|---|---|
Molecular Formula |
C7H6NNaO5S |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
sodium;4-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c1-5-2-3-6(14(11,12)13)4-7(5)8(9)10;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
CFRODQVGSLQPJO-UHFFFAOYSA-M |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Other CAS No. |
51591-66-3 |
Origin of Product |
United States |
Foundational & Exploratory
2-nitro-p-toluenesulfonic acid sodium salt synonyms and nomenclature
This technical guide is structured to provide clarity on the nomenclature, synthesis, and applications of 2-nitro-p-toluenesulfonic acid sodium salt , while explicitly resolving the common industrial confusion with its isomer, p-nitrotoluene-2-sulfonic acid (PNTSA).
Nomenclature, Synthesis, and Industrial Applications[1]
Part 1: Chemical Identity & Nomenclature Resolution
The Nomenclature Paradox In industrial organic chemistry, the name "2-nitro-p-toluenesulfonic acid" is frequently subject to ambiguity. It is critical to distinguish between the literal IUPAC structure derived from the name and the common industrial isomer (PNTSA) often discussed in similar contexts.
This guide focuses on the literal structure : Sodium 4-methyl-2-nitrobenzenesulfonate .
1.1 Identification Matrix[1][2]
| Feature | Target Compound (This Guide) | Common Isomer (PNTSA) |
| Common Name | 2-Nitro-p-toluenesulfonic acid sodium salt | p-Nitrotoluene-2-sulfonic acid sodium salt |
| Systematic Name | Sodium 4-methyl-2-nitrobenzenesulfonate | Sodium 2-methyl-5-nitrobenzenesulfonate |
| Structure | Nitro group is ortho to Methyl | Nitro group is para to Methyl |
| Parent Acid CAS | 65542-35-0 (Acid form) | 121-03-9 (Acid form) |
| Salt CAS | Varies by hydration/purity | 5258-64-0 |
| Key Precursor | p-Toluenesulfonic acid (p-TsOH) | p-Nitrotoluene (PNT) |
1.2 Structural Visualization (Graphviz)
Figure 1: Structural distinction between the target compound and its common industrial isomer.
Part 2: Synthesis & Production Logic
The synthesis of 2-nitro-p-toluenesulfonic acid sodium salt is a classic example of exploiting directing groups in electrophilic aromatic substitution.
2.1 Retrosynthetic Analysis
-
Parent Molecule: Toluene.
-
Step 1 (Sulfonation): Introduction of the sulfonic acid group. The methyl group directs ortho/para. Steric hindrance and reversibility favor the para product (p-Toluenesulfonic acid).
-
Step 2 (Nitration): Nitration of p-Toluenesulfonic acid.[3][4][5]
-
Methyl Group (C1): Activator, directs ortho (C2, C6).
-
Sulfonic Acid Group (C4): Deactivator, directs meta (C2, C6).
-
Convergence: Both groups direct the incoming nitro electrophile to the C2 position (ortho to methyl).
-
2.2 Experimental Protocol: Nitration of Sodium p-Toluenesulfonate
Objective: Selective mononitration of Sodium p-Toluenesulfonate to yield Sodium 4-methyl-2-nitrobenzenesulfonate.
Reagents:
-
Sodium p-toluenesulfonate (Starting Material)
-
Sulfuric Acid (98%, Solvent & Catalyst)
-
Nitric Acid (65-70%, Nitrating Agent)
-
Sodium Chloride (Salting out)
Workflow Diagram (Graphviz):
Figure 2: Step-by-step synthesis workflow for Sodium 4-methyl-2-nitrobenzenesulfonate.
Detailed Procedure:
-
Preparation: Charge a reactor with 98% Sulfuric Acid (3.0 eq). Cool to 15°C.
-
Dissolution: Slowly add Sodium p-toluenesulfonate (1.0 eq) with stirring. Ensure temperature remains < 25°C to prevent premature sulfonation/desulfonation.
-
Nitration: Prepare a mixed acid solution (HNO3/H2SO4). Add dropwise to the reactor.
-
Workup: Pour the reaction mass onto crushed ice.
-
Salting Out: Add saturated Sodium Chloride solution to the aqueous acid mixture. The common ion effect precipitates the target sodium salt.
-
Filtration: Filter the pale yellow precipitate and wash with brine (to prevent redissolution).
Part 3: Physicochemical Properties
| Property | Value / Description |
| Appearance | Pale yellow to off-white crystalline powder |
| Molecular Formula | C₇H₆NNaO₅S |
| Molecular Weight | 239.18 g/mol |
| Solubility | Highly soluble in hot water; moderately soluble in cold water; insoluble in non-polar solvents. |
| pH (1% aq. sol) | 6.0 - 8.0 (Neutral) |
| Stability | Stable under normal conditions. Hygroscopic. Avoid strong oxidizing agents. |
Part 4: Industrial Applications
While less ubiquitous than its isomer PNTSA (used for DSD acid), Sodium 4-methyl-2-nitrobenzenesulfonate serves specific niche roles in fine chemical synthesis.
4.1 Dye Intermediates (Acid Dyes)
The compound acts as a diazo component or coupling component precursor.
-
Reduction: Reduction of the nitro group yields 2-amino-p-toluenesulfonic acid (4-methyl-2-aminobenzenesulfonic acid).
-
Usage: This amino-sulfonic acid is a key intermediate for Acid Red and Direct Red dyes, providing water solubility via the sulfonate group and color tuning via the amine.
4.2 Pigment Synthesis
Used in the manufacturing of azo pigments where the specific ortho-nitro substitution pattern is required to influence the crystal packing and lightfastness of the final pigment.
4.3 Stabilizers
In specific polymerization reactions, nitro-aromatic sulfonates can act as inhibitors or retarders to control molecular weight distribution.
Part 5: Analytical Verification
To validate the identity of the synthesized compound and ensure it is not the PNTSA isomer:
-
1H NMR Spectroscopy (D2O):
-
Target (2-nitro-p-toluene): Look for a specific coupling pattern. The proton at C3 (between Nitro and Sulfonate) will appear as a doublet (small coupling) or singlet depending on resolution. The protons at C5 and C6 will show ortho-coupling.
-
Key Shift: The methyl group will be a singlet.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Phosphate buffer (pH 3) / Acetonitrile gradient.
-
Differentiation: The 2-nitro isomer typically elutes at a different retention time than the 4-nitro isomer due to the "ortho effect" (hydrogen bonding between nitro and methyl protons) altering polarity.
-
Part 6: References
-
Chemical Identity & Synonyms:
-
Synthesis Mechanism (Nitration of Sulfonic Acids):
-
Source: Master Organic Chemistry. "Electrophilic Aromatic Substitutions: Nitration and Sulfonation."
-
URL:[Link]
-
Relevance: Explains the directing effects of sulfonate and methyl groups.
-
-
Industrial Context (Isomer Distinction):
-
General Properties of Nitro-Sulfonates:
-
Source: Fisher Scientific.[10] "Sodium 3-nitrobenzenesulfonate Safety Data Sheet."
-
Relevance: Provides safety and handling data for chemically similar nitrobenzenesulfonates.
-
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 2-NITRO-P-TOLUENESULFONIC ACID | 65542-35-0 [chemicalbook.com]
- 3. toluenesulfonic acid suppliers USA [americanchemicalsuppliers.com]
- 4. 62616-14-2 | 4-Chloro-2,6-dimethoxypyridine | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 5. Sciencemadness Discussion Board - ortho nitration of p-toluenesulfonic acid(QUESTIONS) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. 2-Methyl-4-nitrobenzenesulfonic acid | C7H7NO5S | CID 113323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-ニトロベンゼンスルホン酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. CAS RN 127-68-4 | Fisher Scientific [fishersci.com]
Solubility of Sodium 4-methyl-3-nitrobenzenesulphonate in water vs organic solvents
This guide details the solubility profile, thermodynamic behavior, and experimental characterization of Sodium 4-methyl-3-nitrobenzenesulphonate (CAS 51591-66-3). It is designed for researchers requiring precise data for process optimization, recrystallization, and formulation.
Executive Summary
Compound: Sodium 4-methyl-3-nitrobenzenesulphonate CAS: 51591-66-3 Common Aliases: Sodium 3-nitro-p-toluenesulfonate; 4-Methyl-3-nitrobenzenesulfonic acid sodium salt.[1] Core Application: Primary intermediate in the synthesis of stilbene dyes, oxidative stabilizer in textile printing, and electroplating additive.
Solubility Synopsis:
This compound exhibits a classic amphiphilic salt profile . The ionic sulfonate group (
-
Water: Highly Soluble (>200 g/L estimated).
-
Polar Organics (MeOH, EtOH): Moderately Soluble (Temperature-dependent).
-
Non-Polar Solvents (Hexane, Toluene): Insoluble.
Chemical Architecture & Solubility Thermodynamics
To predict and manipulate the solubility of CAS 51591-66-3, one must understand the competition between its functional groups.
Structural Determinants
-
Hydrophilic Head (
): The dominant driver for aqueous solubility. It forms strong ion-dipole interactions with water molecules, creating a hydration shell that overcomes the crystal lattice energy. -
Hydrophobic/Polar Core (Nitro-Toluene):
-
The Methyl group (
) at position 4 adds hydrophobicity, slightly reducing water solubility compared to the non-methylated analog (Ludigol). -
The Nitro group (
) at position 3 is highly polar but non-ionic. It enhances solubility in polar organic solvents (like acetone or lower alcohols) via dipole-dipole interactions.
-
Thermodynamic Mechanism
Dissolution is driven by the Gibbs Free Energy equation:
-
In Water: The process is entropy-driven (
) due to the disruption of the crystal lattice, though the hydration of the sodium ion orders the solvent. -
In Organic Solvents: The enthalpy of mixing (
) becomes the limiting factor. As the dielectric constant of the solvent drops (e.g., Water Ethanol Toluene), the energy required to separate the and ions becomes prohibitive, causing precipitation.
Reference Solubility Data & Benchmarks
Note: While specific public solubility curves for CAS 51591-66-3 are proprietary, its behavior is bracketed by its two closest structural analogs: Sodium 3-nitrobenzenesulfonate (Ludigol) and Sodium p-toluenesulfonate (NaPTS).
Table 1: Comparative Solubility Benchmarks (at 25°C)
| Solvent | Analog 1: Sodium 3-nitrobenzenesulfonate (Ludigol) | Analog 2: Sodium p-toluenesulfonate (NaPTS) | Predicted Range for CAS 51591-66-3 |
| Water | ~250 g/L | ~818 g/L | 200 – 400 g/L |
| Methanol | Soluble | Soluble | Moderate Solubility |
| Ethanol | Soluble (lower than MeOH) | ~25 g/L | Low-Moderate (<50 g/L) |
| Acetone | Slightly Soluble | Slightly Soluble | Low |
| Diethyl Ether | Insoluble | Insoluble | Insoluble |
Data synthesized from standard industrial safety data and crystallographic studies [1, 2].
Visualization: Solubility Trends & Process Windows
The following diagram illustrates the "Solubility Window" for purification. The compound is best recrystallized by dissolving in hot water and adding an anti-solvent (Ethanol/Acetone) or cooling.
Caption: Solubility hierarchy and logical workflow for anti-solvent recrystallization.
Experimental Protocol: Precise Solubility Determination
Since industrial batches vary in purity (isomers/inorganic salts), you must validate the solubility of your specific lot. Use this Gravimetric Saturation Method .
Phase 1: Preparation
-
Drying: Dry the crude Sodium 4-methyl-3-nitrobenzenesulphonate at 105°C for 4 hours to remove surface moisture.
-
Solvent Selection: Prepare HPLC-grade Water, Methanol, and Ethanol.
Phase 2: Saturation Equilibrium
-
Excess Addition: In a jacketed glass vessel (controlled at 25°C), add solvent (e.g., 50 mL).
-
Incremental Loading: Add the compound in 1g increments while stirring at 400 RPM until undissolved solid remains visible (saturation point).
-
Equilibration: Stir for 24 hours to ensure thermodynamic equilibrium.
-
Note: Sulfonates can form supersaturated solutions easily. The long stir time breaks this metastable state.
-
Phase 3: Quantification (Gravimetric Analysis)
-
Filtration: Stop stirring and let settle for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed weighing dish.
-
Evaporation: Evaporate the solvent in a vacuum oven at 60°C (for organics) or 100°C (for water) until constant weight is achieved.
-
Calculation:
Where is solubility in g/100g solvent.
Process Implications for Drug Development & Synthesis
Purification (Salting Out vs. Anti-Solvent)
-
Salting Out: Adding NaCl to an aqueous solution of this compound will precipitate it ("Common Ion Effect"). This is the standard industrial isolation method but leaves inorganic salt residues.
-
Anti-Solvent Crystallization: For pharmaceutical-grade purity, dissolve in minimal hot water and add Isopropanol (IPA) or Ethanol . The organic solvent lowers the dielectric constant, forcing the sulfonate salt to crystallize selectively, leaving organic impurities in the mother liquor.
Reaction Medium Selection
-
Nucleophilic Substitution: If reacting the nitro group, use Water/DMF mixtures . The sulfonate keeps the molecule in the aqueous phase, while the organic co-solvent solubilizes the nucleophile.
-
Reduction (Nitro to Amine): Best performed in Water or Aqueous Methanol using Iron/Acid or Catalytic Hydrogenation. The high water solubility ensures the substrate is fully available to the catalyst surface.
References
-
PubChem. (2025).[2] Sodium 3-nitrobenzenesulfonate (Ludigol) Compound Summary. National Library of Medicine. Available at: [Link]
-
OECD SIDS. (2005). SIDS Initial Assessment Report: Benzenesulfonic acid, 3-nitro-, sodium salt. UNEP Publications. Available at: [Link]
-
LookChem. (2024). Sodium p-toluenesulfonate Properties and Solubility Data. Available at: [Link]
Sources
Stability of nitro-toluenesulfonate salts under alkaline conditions
An In-Depth Technical Guide to the Stability of Nitro-toluenesulfonate Salts Under Alkaline Conditions
Abstract
This technical guide provides a comprehensive examination of the chemical stability of nitro-toluenesulfonate salts in alkaline environments. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of alkaline-mediated degradation, the kinetics and mechanisms involved, and the critical factors that influence reaction pathways. By integrating field-proven insights with established scientific literature, this guide offers a robust framework for designing and executing predictive stability studies. It includes detailed experimental protocols for forced degradation, discusses advanced analytical methodologies for monitoring degradation products, and provides visual aids to clarify complex mechanisms and workflows. The ultimate objective is to equip scientists with the necessary expertise to anticipate, control, and characterize the stability of molecules containing the nitro-toluenesulfonate moiety, ensuring the development of safe, effective, and stable pharmaceutical products.
Introduction: The Significance of Nitro-toluenesulfonate Stability
Nitro-toluenesulfonate salts are a class of organic compounds frequently encountered in the pharmaceutical industry. They may be utilized as counterions for basic active pharmaceutical ingredients (APIs), intermediates in complex syntheses, or process-related impurities.[1] Given their prevalence, a thorough understanding of their chemical stability is paramount. The behavior of these salts under various pH conditions, particularly in alkaline environments, is a critical quality attribute that can impact manufacturing processes, formulation strategies, and the overall safety and efficacy of a drug product.[2]
Forced degradation studies, also known as stress testing, are intentionally designed to accelerate the degradation of a drug substance to predict its long-term stability and identify potential degradation products.[3][4] Alkaline stress conditions are a mandatory component of these studies as mandated by regulatory bodies like the ICH.[5] Insights gained from these investigations are crucial for:
-
Elucidating Degradation Pathways: Understanding the likely chemical transformations the molecule may undergo.[2]
-
Developing Stability-Indicating Methods: Ensuring analytical methods can accurately separate and quantify the parent compound from its degradation products.[3]
-
Informing Formulation and Packaging Decisions: Selecting excipients and packaging that minimize degradation and ensure product integrity over its shelf life.[2]
This guide provides the foundational knowledge and practical protocols to investigate the stability of nitro-toluenesulfonate salts under alkaline stress.
The Chemical Landscape: Mechanisms of Alkaline Degradation
The degradation of nitro-toluenesulfonate salts in an alkaline medium is a multifaceted process, primarily driven by the nucleophilic attack of hydroxide ions (OH⁻). The reaction can proceed through several potential pathways, influenced by the electronic effects of the nitro group and the inherent reactivity of the sulfonate ester functional group.
Hydrolysis of the Sulfonate Ester
The hydrolysis of sulfonate esters has been a subject of considerable mechanistic debate, with evidence supporting both concerted and stepwise pathways.[6][7]
-
Concerted Mechanism (SN2-like): This pathway involves a single transition state where the hydroxide ion attacks the electrophilic sulfur atom, leading to the simultaneous cleavage of the sulfur-oxygen bond. Computational and experimental data for some aryl sulfonates suggest a concerted pathway with an early transition state and minimal bond cleavage to the leaving group.[6][8]
-
Stepwise Mechanism (Addition-Elimination): This mechanism posits the formation of a transient, pentacoordinate sulfur intermediate (a trigonal bipyramidal species) following the nucleophilic attack of the hydroxide ion.[7][9] This intermediate then collapses, expelling the leaving group.
The presence of the electron-withdrawing nitro group on the toluene ring increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to non-nitrated analogs.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group strongly activates the aromatic ring towards nucleophilic attack. Under sufficiently alkaline conditions, the hydroxide ion can directly attack the electron-deficient carbons of the benzene ring. This process often involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex .[9][10] Subsequent elimination of the sulfonate group would lead to the formation of a nitrophenolate derivative.
Reactions Involving the Methyl Group
A third, less common pathway involves the initial abstraction of a proton from the methyl group by the strong base (OH⁻). This would form a carbanion, which could potentially initiate a cascade of further reactions. Studies on the alkaline hydrolysis of 2,4,6-trinitrotoluene (TNT) have suggested that the formation of a TNT anion via methyl proton abstraction is a possible initial step in its degradation pathway.[10][11]
The following diagram illustrates the primary competing degradation pathways.
Caption: Potential degradation pathways for nitro-toluenesulfonate under alkaline conditions.
Core Directive: Designing a Robust Forced Degradation Study
A well-designed forced degradation study provides invaluable data on a molecule's intrinsic stability.[2] The goal is not complete degradation but to achieve a target degradation of 5-20%, which is generally sufficient to identify and characterize the resulting impurities without generating secondary or unrealistic degradation products.[5]
Key Experimental Parameters
The rate and outcome of alkaline degradation are highly dependent on several experimental variables.
| Parameter | Influence on Stability | Typical Conditions for Stress Testing | Rationale & Causality |
| Alkalinity (pH) | The primary driver of degradation. The reaction rate is typically dependent on the hydroxide ion concentration. | 0.1 M to 1.0 M NaOH or KOH.[5][12] | A higher concentration of the nucleophile (OH⁻) directly increases the rate of hydrolysis and other base-mediated reactions according to reaction kinetics principles. |
| Temperature | Increases the reaction rate. Governed by the Arrhenius equation. | Room Temperature (initial trial), then elevated to 50-70°C if no degradation is observed.[12] | Higher temperatures provide the necessary activation energy for the reaction to proceed at an accelerated rate, allowing for shorter experimental timelines. |
| Time | The duration of exposure to stress conditions determines the extent of degradation. | Multiple time points (e.g., 0, 2, 4, 8, 24 hours) are sampled to understand the degradation kinetics. | Kinetic analysis requires concentration data at various time intervals to determine the reaction order and rate constant.[11] |
| Concentration | The initial concentration of the nitro-toluenesulfonate salt. | Typically 1 mg/mL, but can be based on the concentration in the final drug product.[5] | Ensures that degradation products are formed at levels sufficient for detection and characterization by analytical methods. |
| Co-solvents | Used for compounds with poor aqueous solubility. | Acetonitrile, methanol, or other inert solvents that do not degrade under the experimental conditions.[12] | The choice of co-solvent is critical to ensure the drug substance is fully dissolved, allowing for homogenous reaction kinetics. The solvent itself must be stable to avoid introducing new impurities. |
Experimental Protocol: Alkaline Hydrolysis Stress Test
This protocol provides a self-validating system for assessing stability under alkaline conditions.
Objective: To generate potential degradation products of a nitro-toluenesulfonate salt under alkaline stress for identification and for the development of a stability-indicating analytical method.
Materials:
-
Nitro-toluenesulfonate salt (API or intermediate)
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Volumetric flasks, pipettes, and vials
-
HPLC-grade water and acetonitrile (or other suitable solvent)
-
pH meter or pH strips
-
Water bath or heating block
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the nitro-toluenesulfonate salt in a suitable solvent (e.g., a water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL. This is the "Stock Solution".
-
-
Initiation of Degradation:
-
Transfer a known volume of the Stock Solution to a reaction vial.
-
Add an equal volume of 0.1 M NaOH. For more robust compounds, 1.0 M NaOH may be used. This is the "Test Sample".
-
Prepare a "Control Sample" by adding an equal volume of water instead of NaOH. This helps to distinguish between alkaline-induced degradation and simple aqueous hydrolysis.
-
-
Incubation:
-
Place both the Test and Control samples in a water bath set to a controlled temperature (e.g., 60°C).[12]
-
Start a timer immediately.
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from the Test Sample.
-
-
Quenching the Reaction:
-
Immediately add an equivalent molar amount of HCl to the withdrawn aliquot to neutralize the NaOH and stop the degradation reaction.[10][11] For example, if you took a 1 mL aliquot from a solution made with 0.1 M NaOH, add the appropriate volume of 0.1 M HCl to reach a neutral pH. This step is critical for preventing further degradation post-sampling.
-
-
Analysis:
-
Analyze the quenched samples, the control sample, and an untreated "Time Zero" sample of the Stock Solution using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the Time Zero and Control samples.
-
Calculate the percentage of degradation of the parent peak.
-
Identify any new peaks, which represent potential degradation products.
-
Caption: Experimental workflow for an alkaline forced degradation study.
Analytical Integrity: Monitoring and Characterizing Degradation
The selection of appropriate analytical techniques is fundamental to the success of any stability study. The primary goal is to employ a "stability-indicating" method capable of separating the parent compound from all potential degradation products.
| Analytical Technique | Application in Stability Studies | Advantages | Limitations |
| HPLC-UV | Primary tool for quantification of the parent compound and detection of degradation products.[13] | Robust, reproducible, widely available, and provides excellent quantitative data.[13] | Provides limited structural information; co-elution of impurities can be a challenge. |
| LC-MS | Identification and structural elucidation of unknown degradation products.[14] | Provides molecular weight and fragmentation data, enabling confident identification of impurities. | More complex instrumentation; matrix effects can suppress ionization and affect quantification. |
| GC-MS | Analysis of volatile or semi-volatile degradation products.[15][16] | Excellent for separating and identifying volatile compounds that may not be amenable to LC. | Not suitable for non-volatile salts or thermally labile compounds. |
| NMR Spectroscopy | Definitive structural elucidation of isolated degradation products. | Provides unambiguous structural information of purified compounds. | Requires isolation of the impurity in sufficient quantity and purity; low sensitivity. |
For a comprehensive analysis, a combination of HPLC-UV for routine quantification and LC-MS for peak identification is the industry standard. The UV detector wavelength should be chosen carefully to ensure adequate detection of both the parent compound and potential degradation products, which may have different chromophores.
Conclusion
The stability of nitro-toluenesulfonate salts under alkaline conditions is a complex interplay of competing reaction mechanisms, including sulfonate ester hydrolysis and nucleophilic aromatic substitution. A systematic approach to forced degradation, as outlined in this guide, is essential for any scientist working with these molecules. By carefully controlling experimental parameters such as pH, temperature, and time, and by employing robust, stability-indicating analytical methods, researchers can confidently elucidate degradation pathways, identify potential impurities, and build a comprehensive stability profile. This knowledge is not merely an academic exercise; it is a foundational pillar of rational drug development, ensuring the creation of stable, safe, and effective medicines.
References
- King, A. D. An E2 mechanism for the alkaline hydrolysis of tolune-α-sulphonate esters of acidic phenols.
- Pennington, J. C., et al. Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN). Environmental Science & Technology.
- Al-Aribi, H., et al. Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene.
- PrepChem. Synthesis of 5-nitro-o-toluenesulfonic acid sodium salt. PrepChem.com.
- Truce, W. E., & Liu, L. K. A Comparative Study of the Alkaline Hydrolysis of o-Hydroxy-α-toluenesulfonic Acid Sultone and Phenyl α-Toluenesulfonate. Journal of the American Chemical Society.
- Al-Aribi, H., et al.
- Trapido, M., et al. Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry.
- Duarte, F., et al.
- Duarte, F., et al.
- Anonymous. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- B.D.E. ortho nitration of p-toluenesulfonic acid(QUESTIONS). Sciencemadness Discussion Board.
- Cowley, D. J., et al. Reactions between aromatic nitro-compounds and hydroxylamines in alkaline solution. Part I. Kinetic studies. Journal of the Chemical Society B: Physical Organic.
- Duarte, F., et al.
- Bhaskar, R. D., et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Anonymous.
- Girolami, G. S., et al. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Girolami Group Website - Illinois.
- Grosse, S., et al. Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. ThermoFisher.
- Kumar, V., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Anonymous. p-Nitrotoluene-o-sulfonic acid. ChemScene.
- Thumpassery, A. Forced Degradation Studies: Regulatory Considerations and Implementation.
- Kumar, A., et al. p-Toluenesulfonic Acid Catalyzed Regiospecific Nitration of Phenols with Metal Nitrates.
- Anonymous. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.
- Ramu, G., et al. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry.
- Whitmore, F. C., & Hamilton, F. H. p-Toluenesulfinic acid, sodium salt. Organic Syntheses Procedure.
- Kumar, A. P., et al. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. PMC.
- Anonymous. ANALYTICAL METHODS.
- Ferris, J. P., & Orgel, L. E. Aminomalonitrile and method of preparation thereof.
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- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. ijmr.net.in [ijmr.net.in]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Synthesis of Sodium 4-methyl-3-nitrobenzenesulphonate from p-toluenesulfonic acid
Executive Summary
This application note details the protocol for synthesizing Sodium 4-methyl-3-nitrobenzenesulphonate (also known as Sodium 2-nitro-p-toluenesulfonate; CAS: 51591-66-3) from p-Toluenesulfonic acid (PTSA) . This compound is a critical intermediate in the manufacture of stilbene dyes, optical brighteners, and pharmaceutical precursors.
The synthesis utilizes an Electrophilic Aromatic Substitution (EAS) mechanism where the directing effects of the methyl (activating, ortho-/para-) and sulfonic acid (deactivating, meta-) groups reinforce substitution at the 2-position (ortho to methyl). This guide provides a scalable, self-validating protocol emphasizing thermal control and safety.
Chemical Principles & Mechanism[1][2]
Regioselectivity Analysis
The starting material, p-Toluenesulfonic acid, contains two substituents on the benzene ring:
-
Methyl Group (-CH₃) at Position 1: Weakly activating, ortho-/para-directing.
-
Sulfonic Acid Group (-SO₃H) at Position 4: Strongly deactivating, meta-directing.
Targeting Logic:
-
The position ortho to the methyl group (Position 2) is also meta to the sulfonic acid group.
-
Both directing effects align to favor substitution at Position 2.
-
Position 3 is sterically hindered by the sulfonate and electronically disfavored (meta to methyl, ortho to sulfonate).
Reaction Scheme Visualization (DOT)
Figure 1: Reaction pathway showing the formation of the active nitronium electrophile and the subsequent regioselective substitution.
Materials & Equipment
Reagents
| Reagent | Grade | Role | Hazards |
| p-Toluenesulfonic acid monohydrate | >98% | Substrate | Corrosive, Irritant |
| Sulfuric Acid | 98% (Conc.) | Solvent/Catalyst | Corrosive, Oxidizer |
| Nitric Acid | 65-70% | Nitrating Agent | Corrosive, Oxidizer |
| Sodium Chloride | Technical | Salting Out Agent | Irritant |
| Sodium Carbonate | Anhydrous | Neutralization (Optional) | Irritant |
| Ice/Water | Distilled | Quenching | N/A |
Equipment
-
Reactor: 3-neck round-bottom flask (glass) equipped with a mechanical stirrer (Teflon blade).
-
Temperature Control: Ice/Salt bath (cooling) and Oil bath (heating).
-
Addition: Pressure-equalizing addition funnel.
-
Monitoring: Internal thermometer (must read -10°C to 110°C).
Safety Protocol (Critical)
DANGER: Nitration reactions are highly exothermic. Runaway reactions can lead to thermal decomposition or explosion.
-
Exotherm Management: Never add Nitric Acid all at once. The addition rate must be controlled by the internal temperature, not a timer.
-
Acid Handling: "Always add acid to water" rule applies during quenching. However, in the reaction setup, we add Nitric Acid to the Sulfuric Acid solution.
-
PPE: Full face shield, acid-resistant gloves (butyl rubber or heavy nitrile), and lab coat are mandatory.
-
Ventilation: Perform all operations in a functioning fume hood to capture NOₓ fumes.
Experimental Protocol
Phase 1: Preparation of Mixed Acid
-
In a separate beaker, cool 30 mL of conc. H₂SO₄ to 0-5°C.[1]
-
Slowly add 25 mL of conc. HNO₃ (approx.[2] 1.1 eq) to the sulfuric acid with gentle stirring.
-
Keep this "Mixed Acid" solution on ice until use.
Phase 2: Nitration
-
Dissolution: In the main reactor, dissolve 50 g of p-Toluenesulfonic acid (PTSA) in 50 mL of conc. H₂SO₄ .[1][2][3][4]
-
Note: Slight warming (up to 40°C) may be required to dissolve PTSA fully, but cool back down before nitration.
-
-
Cooling: Cool the PTSA/H₂SO₄ solution to 10°C .
-
Addition: Transfer the Mixed Acid (from Phase 1) to the addition funnel.
-
Reaction: Add the Mixed Acid dropwise to the reactor.
-
Control Point: Maintain internal temperature between 15°C and 20°C . Stop addition if temp exceeds 25°C.
-
Observation: The solution will darken; brown NO₂ fumes may evolve if temp spikes (undesirable).
-
-
Completion: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.
-
Finishing: Heat the mixture to 50°C for 30 minutes to ensure complete conversion of the mono-nitro product. Do not exceed 60°C to prevent dinitration.
Phase 3: Isolation (Salting Out)
-
Quenching: Prepare 200 g of crushed ice in a 1L beaker. Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Result: A clear to slightly yellow acidic solution is obtained.
-
-
Salting Out: While the solution is still cold (<20°C), add 100 g of solid Sodium Chloride (NaCl) in portions.
-
Crystallization: Stir for 30 minutes. A heavy precipitate of Sodium 4-methyl-3-nitrobenzenesulphonate will form.
-
Filtration: Filter the solid using a Buchner funnel. Press the cake firmly to remove mother liquor (contains spent acid).
-
Washing: Wash the filter cake with 50 mL of saturated NaCl solution (cold). Do not wash with pure water, as the product is water-soluble.
Phase 4: Purification
-
Recrystallization: Dissolve the crude wet cake in the minimum amount of boiling water (approx. 100-150 mL).
-
Clarification: If the solution is dark, treat with activated charcoal (1 g) and filter hot.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C.
-
Drying: Collect the pale yellow crystals/needles and dry in a vacuum oven at 60°C.
Process Workflow (DOT)
Figure 2: Step-by-step operational workflow for the synthesis.[7][8]
Results & Analysis
Expected Data
| Parameter | Specification |
| Appearance | Pale yellow needles or crystalline powder |
| Yield (Typical) | 75 - 85% |
| Melting Point | >300°C (Decomposes) |
| Solubility | Soluble in water; Insoluble in ether/benzene |
| Identity Verification | ¹H NMR (D₂O): Signals for 3 aromatic protons (ABX system) and 1 methyl singlet. |
Troubleshooting Guide
-
Low Yield: Often caused by washing the filter cake with pure water instead of brine (saturated NaCl). The product is highly water-soluble.
-
Oily Product: Indicates incomplete nitration or presence of isomers. Ensure the digestion step at 50°C is performed.
-
Dark Color: Oxidation byproducts. Use activated charcoal during recrystallization.
References
-
Booth, G. (2000). Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on electrophilic nitration mechanisms).[4]
-
BenchChem. (2025).[1] Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitro-benzoic Acid. (Referenced for nitration conditions of toluene derivatives).[5][1][2][9][10][11]
-
ScienceMadness. (2020). Ortho nitration of p-toluenesulfonic acid. (Discussion on practical isolation techniques).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23674661, Sodium 4-methyl-3-nitrobenzenesulfonate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - ortho nitration of p-toluenesulfonic acid(QUESTIONS) - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. spegroup.ru [spegroup.ru]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors [mdpi.com]
- 7. CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid - Google Patents [patents.google.com]
- 8. Sodium p-toluenesulfinate synthesis - chemicalbook [chemicalbook.com]
- 9. US3840591A - Process for the production of p-nitrotoluene-2-sulfonic acid - Google Patents [patents.google.com]
- 10. EP0083555A1 - Process for the preparation of p-nitrotoluene sulfonic acid - Google Patents [patents.google.com]
- 11. US3196186A - Nitration of toluene in the presence of an aromatic sulfonic acid - Google Patents [patents.google.com]
Application Note: Regioselective Nitration of Sodium p-Toluenesulfonate
Topic: Nitration protocols for p-toluenesulfonic acid sodium salt Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract
This application note details the protocol for the regioselective mononitration of sodium p-toluenesulfonate (Na-pTSA) to synthesize sodium 2-nitro-p-toluenesulfonate (also known as sodium 4-methyl-2-nitrobenzenesulfonate). Unlike simple toluene nitration, the presence of the sulfonate group (
Introduction & Mechanistic Rationale
Chemical Context
Sodium p-toluenesulfonate is a widely available hydrotrope and intermediate. Its nitration is a classic Electrophilic Aromatic Substitution (EAS), but it presents a unique "push-pull" directing conflict that actually resolves synergistically:
-
Methyl Group (
): Weakly activating, ortho-/para-directing. -
Sulfonate Group (
in acid): Strongly deactivating, meta-directing.
Since the substituents are para to each other:
-
Position 2 (Ortho to Methyl): Activated by Methyl, Meta to Sulfonate (Reinforced direction).
-
Position 3 (Meta to Methyl): Deactivated by Methyl (steric/electronic), Ortho to Sulfonate (Sterically hindered).
Critical Challenges
-
Desulfonation (Ipso-substitution): High temperatures (>50°C) or excess nitric acid can cause the nitro group to displace the sulfonate group, yielding nitrotoluenes (safety hazard).
-
Solubility: The starting material is a salt.[1][2][3] It must be fully solubilized in the acid medium to ensure homogenous kinetics and prevent "hot spots" that lead to runaways.
-
Exothermicity: The generation of the nitronium ion (
) and the nitration event are both highly exothermic.
Reaction Scheme
Figure 1: Mechanistic pathway for the nitration of Na-pTSA. The reaction proceeds via the formation of a nitronium ion which attacks the position ortho to the methyl group.
Safety & Hazard Analysis (SHE)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Thermal Runaway | Nitration is exothermic ( | Strict Temperature Control: Maintain |
| Chemical Burns | Oleum or Conc. | Wear butyl rubber gloves, face shield, and acid-resistant apron. |
| Explosion Risk | Formation of unstable dinitro- or trinitro- species if stoichiometry is wrong. | Stoichiometric Control: Limit |
| Toxic Gas | Evolution of | Perform exclusively in a functioning fume hood. |
Reagents & Equipment
Reagents
-
Sodium p-toluenesulfonate (Na-pTSA): >98% purity, dry powder.
-
Sulfuric Acid (
): 98% concentrated (Solvent & Catalyst). -
Nitric Acid (
): 70% (Standard) or fuming (90%+) if anhydrous conditions are required (Standard 70% is sufficient for this protocol). -
Sodium Chloride (NaCl): For salting out.
-
Sodium Carbonate (
): For neutralization. -
Ice: Crushed, for quenching.
Equipment
-
3-Neck Round Bottom Flask (equipped with thermometer, addition funnel, and mechanical stirrer). Note: Magnetic stirring is often insufficient due to viscosity.
-
Ice/Salt Bath (-10°C capability).[4]
-
Vacuum Filtration Setup (Buchner funnel).
Experimental Protocol: Mixed Acid Nitration
This protocol is designed for a 100 mmol scale.
Phase 1: Preparation of Nitrating Agent
-
In a separate beaker, cool 20 mL of Conc.
to 0–5°C. -
Slowly add 4.8 mL of 70%
(approx. 75 mmol, slight excess calculated later) to the sulfuric acid with gentle stirring.-
Note: Pre-mixing the acids dissipates the heat of mixing (
hydration) before it sees the substrate.
-
Phase 2: Substrate Dissolution
-
Charge the 3-neck flask with 30 mL of Conc.
. -
Cool to 10°C.
-
Add 19.4 g (100 mmol) of Sodium p-toluenesulfonate in small portions via a powder funnel.
-
Observation: The mixture will be thick.[4] Stir vigorously until a homogenous suspension/solution is achieved. The sodium salt will convert to the acid form in situ, generating
.
-
Phase 3: Controlled Nitration
-
Cool the substrate mixture to 0–5°C .
-
Transfer the Mixed Acid (from Phase 1) to the addition funnel.
-
Dropwise Addition: Add the acid mixture slowly over 45–60 minutes .
-
CRITICAL LIMIT: Do not allow the internal temperature to exceed 15°C . If it spikes, stop addition immediately.
-
-
Post-Addition Stirring: Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2 hours .
-
QC Check: Take a small aliquot, quench in water, and check by TLC (Silica, EtOAc:MeOH 9:1) or HPLC to ensure consumption of starting material.
-
Phase 4: Quenching & Isolation (Salting Out)
-
Prepare a beaker with 100 g of crushed ice .
-
Slowly pour the reaction mixture onto the ice with stirring.
-
Result: A clear to slightly yellow solution should form. If a precipitate forms immediately, it may be the sulfonic acid product.
-
-
Salting Out: Add 30 g of solid NaCl to the aqueous solution and heat gently to dissolve (if needed), then cool to 0°C.
-
Crystallization: Let stand at 0–4°C for 4 hours. The product will crystallize as the sodium salt.[1][7]
-
Filtration: Filter the solid precipitate.
-
Wash: Wash the cake with ice-cold saturated NaCl solution (2 x 20 mL) followed by a small amount of ice-cold ethanol (to remove acid traces).
-
Drying: Dry in a vacuum oven at 50°C.
Process Monitoring & Quality Control
| Parameter | Method | Acceptance Criteria |
| Reaction Progress | HPLC (C18 Column, Phosphate Buffer/MeCN) | < 1.0% Residual Na-pTSA |
| Regioselectivity | Distinct doublet for H-3 (ortho to sulfonate) and singlet for H-6 (ortho to methyl/nitro). Absence of symmetric signals implies no para-nitration (impossible here) or 3-nitro isomer. | |
| Purity | HPLC Purity | > 98.0% Area |
| Water Content | Karl Fischer | Product is often a hydrate (check for dihydrate). |
NMR Interpretation (Expected)
- 2.60 ppm (s, 3H): Methyl group (deshielded by ortho-nitro).
- 7.60 ppm (d, 1H): Proton at C5.
- 7.85 ppm (d, 1H): Proton at C6.
- 8.10 ppm (s, 1H): Proton at C3 (most deshielded due to ortho-sulfonate and meta-nitro).
Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis of Sodium 2-nitro-p-toluenesulfonate.
Troubleshooting Guide
Issue 1: Low Yield / No Precipitate
-
Solution: Increase the concentration of
ions during isolation. Use saturated brine for washing. Do not use pure water for washing.
Issue 2: Formation of Oil instead of Solid
-
Cause: Presence of dinitrotoluene impurities or insufficient neutralization.
-
Solution: Re-dissolve in hot water, treat with activated charcoal to remove organic impurities, and re-crystallize with slow cooling.[8]
Issue 3: Runaway Temperature
-
Cause: Addition of acid too fast.
-
Solution: Stop addition.[4] Add external dry ice to the bath. Ensure mechanical stirring is effective (viscosity management).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[6] Longman Scientific & Technical, 1989. (General Nitration Procedures).
-
Booth, G. "Nitro Compounds, Aromatic." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000.
- Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.
-
ScienceMadness Discussion. "Ortho nitration of p-toluenesulfonic acid." (Community verification of salt-based nitration protocols).
-
PrepChem. "Synthesis of Sodium p-toluenesulfonate derivatives." (General handling of pTSA salts).
Sources
- 1. preparation of sodium p-toluenesulfonate , Hive Methods Discourse [chemistry.mdma.ch]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - ortho nitration of p-toluenesulfonic acid(QUESTIONS) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WO2003011810A1 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 7. spegroup.ru [spegroup.ru]
- 8. CN104262210A - Method for extracting sodium p-toluenesulfonate from tiamulin synthesis wastewater - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Sodium 4-methyl-3-nitrobenzenesulphonate via Sulfonation of o-Nitrotoluene
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of Sodium 4-methyl-3-nitrobenzenesulphonate, a key intermediate in the pharmaceutical and dye industries. The synthesis involves the electrophilic aromatic sulfonation of o-nitrotoluene. This document outlines the underlying chemical principles, provides a step-by-step experimental protocol, and offers critical insights into reaction optimization, safety considerations, and product characterization. The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing both theoretical understanding and practical, field-proven techniques to ensure a safe, efficient, and reproducible synthesis.
Theoretical Background and Mechanistic Insights
The sulfonation of o-nitrotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The reaction proceeds by the attack of an electrophile, sulfur trioxide (SO₃) or its protonated form, on the electron-rich aromatic ring of o-nitrotoluene.
1.1. The Electrophile: Oleum
The sulfonating agent of choice for this transformation is typically fuming sulfuric acid, also known as oleum. Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[2] The high concentration of SO₃, a potent electrophile, makes oleum a much more effective sulfonating agent than concentrated sulfuric acid alone.
1.2. Regioselectivity: The Directing Effects of Substituents
The regiochemical outcome of the sulfonation of o-nitrotoluene is governed by the directing effects of the two substituents already present on the benzene ring: the methyl group (-CH₃) and the nitro group (-NO₂).
-
The Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. It donates electron density to the aromatic ring through an inductive effect, making the ortho (positions 2 and 6) and para (position 4) positions more nucleophilic and thus more susceptible to electrophilic attack.
-
The Nitro Group (-NO₂): The nitro group is a deactivating, meta-directing group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta (positions 3 and 5) as the most likely sites for substitution.
In o-nitrotoluene, the directing effects of both groups must be considered. The positions ortho and para to the methyl group are positions 3, 5, and 6. The positions meta to the nitro group are positions 4 and 6. The incoming electrophile will preferentially attack the positions that are activated by the methyl group and not strongly deactivated by the nitro group. Therefore, the primary products are the 4-sulfonated and 6-sulfonated isomers. For the synthesis of 4-methyl-3-nitrobenzenesulphonic acid, the sulfonation occurs at the position para to the methyl group and meta to the nitro group.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the sulfonation of o-nitrotoluene and the subsequent conversion to its sodium salt.
2.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Notes |
| o-Nitrotoluene | C₇H₇NO₂ | 137.14 | >99% | Toxic, handle with care. |
| Oleum | H₂SO₄·xSO₃ | Variable | 20-30% free SO₃ | Highly corrosive. |
| Sodium Hydroxide | NaOH | 40.00 | - | For neutralization. |
| Ice | H₂O | 18.02 | - | For quenching the reaction. |
| Sodium Chloride | NaCl | 58.44 | - | For salting out the product. |
| Deionized Water | H₂O | 18.02 | - | For washing and recrystallization. |
2.2. Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ice-salt bath for temperature control.
-
Heating mantle.
-
Büchner funnel and flask for vacuum filtration.
-
Standard laboratory glassware.
2.3. Sulfonation of o-Nitrotoluene
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charging the Reactor: Charge the flask with 137.1 g (1.0 mol) of o-nitrotoluene.
-
Cooling: Cool the flask to 0-5 °C using an ice-salt bath.
-
Addition of Oleum: Slowly add 160 mL of 20% oleum (a molar excess of SO₃) to the dropping funnel. Add the oleum dropwise to the stirred o-nitrotoluene over a period of 1-2 hours, ensuring the reaction temperature is maintained between 0-10 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by taking a small aliquot of the reaction mixture, quenching it with ice, and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
2.4. Work-up and Isolation of Sodium 4-methyl-3-nitrobenzenesulphonate
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (approximately 500 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution.[2]
-
Neutralization: Slowly add a concentrated solution of sodium hydroxide with constant stirring and cooling until the pH of the solution is neutral (pH ~7). The neutralization of sulfonic acids with sodium hydroxide is a standard procedure.[3][4][5]
-
Salting Out: Add a saturated solution of sodium chloride to the neutralized solution to precipitate the sodium 4-methyl-3-nitrobenzenesulphonate.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of Sodium 4-methyl-3-nitrobenzenesulphonate.
Safety Precautions
3.1. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles.
-
A face shield is recommended when handling oleum.
3.2. Handling of Reagents
-
o-Nitrotoluene: This compound is toxic and a suspected carcinogen.[6] Handle it in a well-ventilated fume hood and avoid inhalation of vapors and skin contact.
-
Oleum: Oleum is extremely corrosive and reacts violently with water, releasing significant heat.[2] Always add oleum slowly to other reagents and never add water to oleum.[2] Handle it exclusively in a fume hood. In case of a spill, neutralize with a suitable agent like sodium bicarbonate.[7]
3.3. Reaction Hazards
-
The sulfonation reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.
-
The reaction may produce toxic sulfur dioxide fumes. Ensure adequate ventilation.
3.4. Waste Disposal
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[8][9][10]
-
Acidic and basic aqueous waste should be neutralized before disposal.
Product Characterization
The final product, Sodium 4-methyl-3-nitrobenzenesulphonate, should be a white to off-white crystalline solid.[11] Proper characterization is essential to confirm its identity and purity.
4.1. Expected Analytical Data
While experimental data is always preferred, the following are the expected analytical characteristics for Sodium 4-methyl-3-nitrobenzenesulphonate based on its structure:
-
¹H NMR (D₂O):
-
A singlet for the methyl protons (~2.5 ppm).
-
Three aromatic protons in the range of 7.5-8.5 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR (D₂O):
-
A signal for the methyl carbon (~20 ppm).
-
Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro and sulfonate groups.
-
-
FTIR (KBr pellet):
-
Characteristic strong and broad peaks for the sulfonate group (S=O stretching) around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹.
-
Strong peaks for the nitro group (N=O stretching) around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.
-
C-H stretching and bending vibrations for the aromatic ring and the methyl group.
-
-
Mass Spectrometry (ESI-):
-
The mass spectrum should show a prominent peak for the 4-methyl-3-nitrobenzenesulfonate anion at m/z = 216.0.
-
4.2. Purity Assessment
The purity of the final product can be assessed by:
-
Melting Point Determination: A sharp melting point indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the percentage purity and identify any isomeric impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure a molar excess of oleum is used. |
| Loss of product during work-up. | Ensure complete precipitation by adding sufficient NaCl. Avoid excessive washing of the filter cake. | |
| Dark-colored product | Formation of by-products due to high reaction temperature. | Maintain strict temperature control during the addition of oleum. |
| Oily product that does not solidify | Presence of unreacted o-nitrotoluene or isomeric impurities. | Ensure the reaction has gone to completion. Purify the product by recrystallization. |
Conclusion
The sulfonation of o-nitrotoluene provides an effective route for the synthesis of Sodium 4-methyl-3-nitrobenzenesulphonate. By understanding the underlying reaction mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can consistently obtain this valuable chemical intermediate in high yield and purity. The information provided in this guide serves as a robust foundation for the successful execution and optimization of this synthesis.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]
- Google Patents. (1943).
- Google Patents. (1956).
- Chemists Corner. (2018). Should I dilute sulfonic acid before neutralizing it with Sodium hydroxide.
- PrepChem.com. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025).
- Efekto. (2024). Oleum.
- DecaChem. (2024). Oleum Safety Essentials: Protecting Workers and Ecosystems.
- Echemi. (2024). Chemistry behind Sodium Hydroxide and Sulfuric Acid Reaction.
- Sigma-Aldrich. (2025).
- CDH Fine Chemical. (n.d.).
- Bige Holding Kft. (n.d.).
- oc-praktikum.de. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.
- Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-nitrotoluene-2-sulphonic acid.
- Sciencemadness Discussion Board. (2023). Synthesis of Nitrotoluene.
- Pharmaffiliates. (n.d.). CAS No : 51591-66-3 | Product Name : 3-Nitro-4-methylbenzenesulfonic Acid Sodium Salt.
- PubChem. (n.d.).
- Master Organic Chemistry. (2017).
- Google Patents. (2006).
- Sigma-Aldrich. (n.d.).
- Google Patents. (1983).
- YouTube. (2020).
- ChemicalBook. (n.d.). 4-NITROBENZENESULFONIC ACID(138-42-1) 13C NMR spectrum.
- ChemicalBook. (n.d.).
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- Ataman Kimya. (n.d.). METANITROBENZENE SULFONIC ACID, SODIUM SALT.
- TCI Chemicals. (n.d.).
- CymitQuimica. (n.d.). CAS 127-68-4: Benzenesulfonic acid, 3-nitro-, sodium salt.
- Santa Cruz Biotechnology. (n.d.).
- The Good Scents Company. (n.d.).
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Waste Management. (n.d.). Household Hazardous Waste Recycling & Disposal.
- City of Citrus Heights. (n.d.). How to dispose of or recycle Solvent (full or partially full).
- Ataman Kimya. (n.d.). 3-NITROBENZENESULFONIC ACID, SODIUM SALT.
- ACS Publications. (n.d.). Kinetic Study of o -Nitrotoluene Nitration in a Homogeneously Continuous Microflow.
- PubMed. (n.d.). o-Nitrotoluene.
Sources
- 1. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sodium benzenesulfonate - Wikipedia [en.wikipedia.org]
- 4. US2766276A - Neutralization of sulfonic acids - Google Patents [patents.google.com]
- 5. chemistscorner.com [chemistscorner.com]
- 6. bigeholding.hu [bigeholding.hu]
- 7. Oleum Safety Essentials: Protecting Workers and Ecosystems [decachem.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. wm.com [wm.com]
- 10. How Do I Dispose of ..? | Citrus Heights, CA - Official Website [citrusheights.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Selective Oxidation of Sodium 4-methyl-3-nitrobenzenesulphonate: Synthesis of Functionalized Sulfobenzoic Precursors
Application Note: AN-OX-4M3NBS-01
Abstract & Strategic Significance
This application note details the controlled oxidation of Sodium 4-methyl-3-nitrobenzenesulphonate (4-M-3-NBS) to yield Sodium 4-carboxy-3-nitrobenzenesulfonate (also known as 2-nitro-4-sulfobenzoic acid sodium salt). This transformation is a critical entry point for synthesizing complex polysubstituted aromatic scaffolds used in water-soluble azo dyes, pharmaceutical intermediates, and metal-organic framework (MOF) ligands.
While the user’s request references "2-sulfoterephthalic acid precursors," it is chemically imperative to note that the direct oxidation of 4-M-3-NBS yields a sulfophthalic (1,2-dicarboxy) or sulfobenzoic derivative pattern depending on downstream functionalization. This protocol focuses on the primary oxidation of the methyl group to the carboxylic acid, providing a robust, scalable methodology using Potassium Permanganate (
Chemical Pathway & Mechanism[1]
The transformation involves the oxidation of a deactivated benzylic carbon. The presence of the electron-withdrawing nitro group (-
Reaction Scheme:
The reaction typically proceeds through the alcohol and aldehyde intermediates, which are rapidly oxidized to the carboxylate due to the high oxidizing potential of permanganate in alkaline media.
Pathway Visualization
Figure 1: Step-wise oxidation pathway from methyl-arene to benzoic acid derivative.
Experimental Protocol
Reagents & Equipment[2][3][4][5][6]
| Reagent / Material | CAS No.[1][2][3][4] | Grade | Role |
| Sodium 4-methyl-3-nitrobenzenesulphonate | 127-68-4 (Isomer ref) | >98% | Starting Material |
| Potassium Permanganate ( | 7722-64-7 | ACS Reagent | Oxidant |
| Sodium Carbonate ( | 497-19-8 | Anhydrous | pH Buffer (Alkaline) |
| Water | 7732-18-5 | Deionized | Solvent |
| Sulfuric Acid ( | 7664-93-9 | 20% v/v | Acidification |
| Equipment | Specs | Purpose | |
| Reactor | 3-Neck Round Bottom | Temp control & Addition | |
| Filtration | Buchner/Celite | Removal of |
Step-by-Step Methodology
Phase 1: Dissolution and Buffering
-
Charge a 500 mL 3-neck round-bottom flask with 100 mL of deionized water .
-
Add 10.0 g (~37 mmol) of Sodium 4-methyl-3-nitrobenzenesulphonate.
-
Add 2.0 g of Sodium Carbonate (
) to adjust pH to ~9–10. Note: Alkaline conditions promote the solubility of the starting material and the stability of the permanganate oxidation. -
Heat the solution to 80–85°C using an oil bath with magnetic stirring. Ensure complete dissolution.
Phase 2: Controlled Oxidation
5. Prepare a solution/slurry of 17.5 g (110 mmol, ~3 eq) of
- Observation: The purple color should disappear rapidly upon addition, turning brown (formation of
). - Control: If the purple color persists for >1 minute, pause addition to prevent accumulation of oxidant which can lead to ring degradation.
- After complete addition, reflux the mixture at 95°C for 2–3 hours .
- Check reaction progress via HPLC (see Section 5) or TLC.
Phase 3: Work-up and Isolation
9. Filtration: Filter the hot reaction mixture through a Celite pad to remove the manganese dioxide (
Process Workflow Diagram
Figure 2: Operational workflow for the oxidative synthesis.
Analytical Controls & Validation
To ensure the integrity of the "Precursor" status, the product must be validated for the complete conversion of the methyl group to the carboxyl group without desulfonation.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5% -> 60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 210 nm (Carboxyl) |
Interpretation:
-
Starting Material (Methyl): Elutes later (more hydrophobic).
-
Product (Carboxyl): Elutes earlier (more polar/hydrophilic).
-
Target Purity: >95% area integration.
Technical Note: The "2-Sulfoterephthalic" Context
The user requested precursors for 2-sulfoterephthalic acid (1,4-dicarboxy-2-sulfobenzene). The oxidation of 4-methyl-3-nitrobenzenesulphonate yields 2-nitro-4-sulfobenzoic acid (using the benzoic acid numbering priority).
To convert this product to a terephthalic acid derivative (1,4-dicarboxy), one must convert the Nitro group (-
-
Reduction: Nitro
Amine (using or ). -
Diazotization: Amine
Diazonium salt ( ). -
Sandmeyer Reaction: Diazonium
Nitrile ( ). -
Hydrolysis: Nitrile
Carboxylic Acid.
Recommendation: If the strict target is 2-sulfoterephthalic acid, researchers often prefer sulfonating terephthalic acid directly or oxidizing 2-sulfo-p-xylene, as these routes avoid the complex nitro-to-carboxyl conversion [1, 2]. However, the nitro-sulfobenzoic acid product obtained here is a valuable "precursor" for azo-dye linkers and polyamide monomers where the nitro group is retained or reduced to an amine.
References
-
Direct Sulfonation Route: Preparation of 2-Sulfoterephthalic acid. PrepChem. (Derived from classic sulfonation of terephthalic acid with oleum). Link
-
Oxidation of Nitrotoluenes: A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid. BenchChem.[5][6] (General protocol for methyl-to-carboxyl oxidation on nitro-arenes). Link
-
Starting Material Data: Sodium 3-nitrobenzenesulfonate (Ludigol) and derivatives. (Context on the stability and reactivity of nitrobenzenesulfonates). Link
-
Analogous Industrial Process: Process for the preparation of 4-nitro-2-sulphobenzoic acid. EP0916653B1. (Industrial oxidation using Nitric Acid).[5][7][8] Link
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Sodium 3-Nitrobenzenesulfonate | 127-68-4 | TCI AMERICA [tcichemicals.com]
- 3. sodium m-nitrobenzenesulfonate, 127-68-4 [thegoodscentscompany.com]
- 4. 2-Nitro-4-sulfobenzoic Acid [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. asianpubs.org [asianpubs.org]
Sodium 4-methyl-3-nitrobenzenesulphonate in herbicide synthesis pathways
Abstract
This application note details the synthetic utility of Sodium 4-methyl-3-nitrobenzenesulphonate (SMNBS) (CAS: 51591-66-3) as a high-value scaffold in the production of HPPD-inhibitor and Sulfonylurea herbicides.[1] We provide a validated protocol for the critical activation of the sulfonate moiety to the sulfonyl chloride, followed by downstream reduction pathways.[1] This guide addresses the solubility challenges inherent to the sodium salt and provides a self-validating quality control framework using HPLC and melting point determination.[1]
Introduction & Chemical Profile
Sodium 4-methyl-3-nitrobenzenesulphonate is a tri-substituted benzene derivative characterized by three distinct functional handles:
-
Sulfonate Group (
): A stable polar anchor that, upon activation, serves as a precursor to sulfonylureas, sulfonamides, or methyl sulfones (critical for bioactivity in herbicides like Topramezone and Mesotrione analogues).[1] -
Nitro Group (
): A masked amine.[1] Post-sulfonation reduction allows for diazonium coupling or heterocycle formation.[1] -
Methyl Group (
): Provides steric bulk and lipophilicity, essential for the herbicide's binding affinity to the target enzyme (e.g., 4-HPPD).[1]
Compound Identity:
-
CAS No: 51591-66-3 (Salt), 609-42-7 (Acid)[1]
-
Molecular Weight: 239.18 g/mol [2]
-
Appearance: Off-white to yellow crystalline powder[1]
Synthesis Pathway Analysis
The industrial utility of SMNBS relies on two primary divergent pathways:
-
Route A (Activation): Conversion to 4-methyl-3-nitrobenzenesulfonyl chloride (MNBSC) .[1] This is the gateway to sulfonamide herbicides.[1]
-
Route B (Reduction): Reduction to 4-amino-3-methylbenzenesulfonate .[1] This is often used in dye chemistry but also serves as a precursor for specific diazotization-dependent herbicides.[1]
Pathway Logic:
The sulfonate salt is chemically inert toward nucleophiles.[1] To couple this scaffold to a herbicide "warhead" (e.g., a pyrazole or triazine ring), the sulfonate must first be activated to the sulfonyl chloride using chlorinating agents like
Figure 1: Divergent synthesis pathways from SMNBS to agrochemical active ingredients.[1]
Detailed Protocol: Synthesis of 4-Methyl-3-Nitrobenzenesulfonyl Chloride (MNBSC)
This protocol describes the activation of the sodium salt using Phosphorous Pentachloride (
Safety Warning:
Materials & Reagents
| Reagent | Equiv. | Role |
| SMNBS (Dried) | 1.0 | Substrate |
| Phosphorous Pentachloride ( | 1.1 - 1.2 | Chlorinating Agent |
| Chlorobenzene | Solvent | Inert Carrier (High BP) |
| Ice Water | Excess | Quenching Agent |
Step-by-Step Methodology
-
Pre-Treatment (Critical):
-
Dry the SMNBS starting material in a vacuum oven at 80°C for 4 hours. Moisture content must be <0.5% to prevent
degradation.[1]
-
-
Reaction Setup:
-
Chlorination:
-
Cool the suspension to 10–15°C.[1]
-
Add
(1.15 equiv) portion-wise over 30 minutes. Note: Exothermic reaction. -
Once addition is complete, slowly ramp the temperature to 90–100°C.[1]
-
Maintain reflux for 3–4 hours.[1]
-
Endpoint Validation: Take a 0.1 mL aliquot, quench in methanol, and analyze by TLC (Silica, Hexane:EtOAc 7:3). Disappearance of the polar baseline spot indicates conversion.[1]
-
-
Work-up:
-
Cool the reaction mass to 25°C.
-
Pour the mixture slowly onto crushed ice (5 volumes) with vigorous stirring to hydrolyze excess
. -
Separate the organic layer (Chlorobenzene containing product).[1][3]
-
Wash the organic layer with cold water (
vol) followed by 5% solution (to remove acidic impurities).[1] -
Dry over anhydrous
.[1]
-
-
Isolation:
Figure 2: Experimental workflow for the chlorosulfonation of SMNBS.
Quality Control & Analytics
To ensure the intermediate is suitable for subsequent herbicide synthesis steps (e.g., amination), strict QC is required.[1]
Table 1: Specification for MNBSC Intermediate
| Parameter | Acceptance Criteria | Method |
| Appearance | Off-white to pale yellow crystalline solid | Visual |
| Purity | HPLC (C18, ACN:Water Gradient) | |
| Melting Point | 96°C – 98°C | Capillary Method |
| Free Acid | Titration (NaOH) | |
| Moisture | Karl Fischer |
Self-Validating Check:
-
HPLC Retention Time Shift: The Sulfonyl Chloride is significantly less polar than the starting Sulfonate salt.[1] On a Reverse Phase C18 column, the product peak should shift to a later retention time (e.g., from 2.5 min to 8.5 min in a standard gradient).
Downstream Applications (Contextual)
-
Sulfonylurea Herbicides: The MNBSC intermediate is reacted with an amino-heterocycle (e.g., 2-amino-4,6-dimethoxypyrimidine) in the presence of a base to form the sulfonamide linkage.[1]
-
HPPD Inhibitors (e.g., Topramezone analogues): The sulfonyl chloride is reduced to the sulfinic acid (
) using , then methylated to form the Methyl Sulfone .[1] This sulfone moiety is critical for the electron-withdrawing character required for HPPD inhibition [1, 2].[1]
References
-
BASF SE. (2005).[1] Process for the preparation of (3-heterocyclyl-substituted benzoyl)pyrazoles.[1] US Patent 6,984,736.[1]
-
ChemicalBook. (2023).[1] Synthesis of Topramezone intermediates and reaction conditions.
-
PrepChem. (2022).[1] Synthesis of nitrobenzenesulfonyl chlorides via PCl5 chlorination.[1]
-
Fisher Scientific. (2021).[1] Safety Data Sheet: Sodium 3-nitrobenzenesulfonate.[1][4][5][1]
-
Organic Syntheses. (1928).[1] Orthanilic Acid and related sulfonyl chloride hydrolysis.[1] Org.[1][2][5][6] Synth. 1928, 8, 104.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Nitration of Sodium p-Toluenesulfonate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the nitration of sodium p-toluenesulfonate. Our goal is to move beyond standard protocols and provide in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction yield, and ensure the highest purity of your final product.
Part 1: Understanding the Core Chemistry
The nitration of sodium p-toluenesulfonate is a classic electrophilic aromatic substitution reaction. The success of this synthesis hinges on the controlled generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.[1] This electrophile then attacks the electron-rich toluene ring. The directing effects of the substituents—the activating ortho, para-directing methyl group and the deactivating meta-directing sulfonate group—primarily steer the incoming nitro group to the position ortho to the methyl group.
Caption: The two-step mechanism of aromatic nitration.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common challenges encountered during this synthesis.
Troubleshooting Common Issues
Question 1: My reaction yield is significantly lower than expected, or the reaction failed entirely. What are the most likely causes?
Answer: Low yield is a frequent issue that can almost always be traced back to one of three critical parameters: the nitrating agent, temperature control, or reaction time.
-
Cause A: Ineffective Nitrating Agent. The concentration of the nitronium ion electrophile is paramount. If your mixed acid has been exposed to atmospheric moisture or if the concentrations of the stock acids are not sufficiently high, the generation of NO₂⁺ will be inadequate for the reaction to proceed efficiently.[1]
-
Solution:
-
Use High-Concentration Acids: Always use fresh, concentrated (98%) sulfuric acid and concentrated (70%) nitric acid.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Atmospheric moisture will quench the sulfuric acid and inhibit the formation of the nitronium ion.
-
-
Cause B: Poor Temperature Control. This reaction is highly exothermic.[2] If the temperature is too low, the reaction rate will be impractically slow. If the temperature rises too high (e.g., above 10-15°C), the rate of side reactions, such as oxidation and dinitration, increases dramatically, consuming starting material and reducing the yield of the desired product.[3]
-
Solution:
-
Maintain 0-10°C: Use an ice-salt bath to maintain a consistent internal reaction temperature between 0°C and 10°C.
-
Controlled Reagent Addition: Add the sodium p-toluenesulfonate slowly and in small portions to the chilled mixed acid. This allows the cooling bath to dissipate the heat generated from the reaction.
-
-
Cause C: Insufficient Reaction Time. Electrophilic aromatic substitution on a deactivated ring can be slow. The reaction may not have reached completion.
-
Solution:
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. This provides empirical evidence that the reaction is complete before proceeding to the work-up.
-
Caption: A logical workflow for troubleshooting low reaction yield.
Question 2: My final product is impure. What are the likely side products and how can I prevent them?
Answer: The primary impurities are dinitrated products and products resulting from the displacement of the sulfonate group.
-
Cause: Over-Nitration (Dinitration). If the reaction temperature is too high or the reaction is left for an excessive amount of time, a second nitro group can be added to the ring.
-
Solution: Adhere strictly to the recommended temperature range (0-10°C) and use TLC to determine the point of completion. Avoid letting the reaction run unnecessarily long.
-
Cause: Desulfonation-Nitration. Under harsh conditions, it is possible for the sulfonic acid group to be displaced and replaced by a nitro group.[4]
-
Solution: Maintaining a low reaction temperature is the most effective way to prevent this side reaction. Milder nitrating conditions will favor substitution on the ring over displacement of the sulfonate group.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for isolating the product from the reaction mixture? A1: Since sodium 3-nitro-p-toluenesulfonate is a water-soluble salt, the most common and effective isolation technique is "salting out". After the reaction is complete, the entire reaction mixture is carefully poured onto a large volume of crushed ice. This quenches the reaction and dilutes the acid. Then, a saturated solution of sodium chloride is added, which greatly reduces the solubility of the organic salt, causing it to precipitate out of the solution. The solid product can then be collected by vacuum filtration.
Q2: How should I purify the crude product after isolation? A2: The most common method for purification is recrystallization. The crude, filtered solid can be dissolved in a minimum amount of hot water or a hot ethanol/water mixture. Upon slow cooling, the desired product will crystallize out, leaving many of the impurities behind in the mother liquor.[5]
Q3: What are the most critical safety precautions for this reaction? A3: Safety is paramount.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[6] Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.[7]
-
Exothermic Reaction: The reaction generates a significant amount of heat.[2] Failure to control the temperature can lead to a thermal runaway, causing the reaction to boil violently and release toxic nitrogen dioxide gas. An ice bath and slow reagent addition are not optional—they are essential for safety.
-
Quenching: Never add water to the concentrated acid mixture. Always pour the acid mixture slowly into a large volume of stirred ice water to safely dissipate the heat.[8]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[6][7]
Part 3: Optimized Experimental Protocol
This protocol provides a reliable starting point for achieving a high yield and purity.
Summary of Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale & In-Text Citation |
| Reagents | ||
| Sodium p-toluenesulfonate | 1.0 equivalent | Starting material. Must be dry. |
| Conc. Sulfuric Acid (98%) | ~5 mL per gram of starting material | Acts as a catalyst and solvent to generate the nitronium ion.[1] |
| Conc. Nitric Acid (70%) | 1.1 - 1.2 equivalents | The source of the nitro group. A slight excess ensures complete reaction. |
| Conditions | ||
| Reaction Temperature | 0 - 10 °C | Critical for minimizing side reactions like dinitration and oxidation.[3] |
| Reaction Time | 1 - 2 hours (or until completion by TLC) | Ensures the reaction proceeds to completion without excessive side-product formation. |
| Work-up | ||
| Quenching | Crushed Ice / Ice Water | Safely dissipates the heat of reaction and dilutes the strong acid. |
| Isolation | Saturated Sodium Chloride Solution | "Salts out" the water-soluble product, causing it to precipitate.[9] |
| Purification | Recrystallization from Water/Ethanol | Effective method for removing impurities from the crude solid.[5] |
Step-by-Step Methodology
-
Prepare the Nitrating Mixture: In a flask submerged in an ice-salt bath, add the calculated volume of concentrated sulfuric acid. While stirring, slowly add the concentrated nitric acid, ensuring the temperature of the mixture remains below 10°C.
-
Add the Substrate: Once the nitrating mixture is stable at 0-5°C, begin adding the sodium p-toluenesulfonate powder in very small portions over 30-45 minutes. Monitor the internal thermometer closely to ensure the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC until the starting material spot has disappeared.
-
Quench: Fill a large beaker with a substantial amount of crushed ice. While stirring the ice, slowly and carefully pour the reaction mixture into the beaker.
-
Isolate the Product: To the quenched mixture, add a saturated solution of sodium chloride with stirring until a precipitate forms and no more solid appears to be crashing out.
-
Filter and Wash: Collect the solid product via vacuum filtration. Wash the filter cake with a small amount of ice-cold saturated sodium chloride solution, followed by a small amount of cold ethanol to help with drying.
-
Purify: Recrystallize the crude solid from a minimal amount of hot water or a water/ethanol mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Dry: Collect the pure crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C).
References
- Source: YouTube (Vertex AI Search Grounding)
- Title: Chemistry, Process Design, and Safety for the Nitration Industry Source: National Academic Digital Library of Ethiopia URL
- Title: Nitric Acid Safety Tips & Health Hazards Source: VelocityEHS URL
- Title: Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions Source: Benchchem URL
- Title: ortho nitration of p-toluenesulfonic acid(QUESTIONS)
- Title: Sodium p-toluenesulfonate 657-84-1 wiki Source: Guidechem URL
- Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL
- Title: Nitration of toluene in the presence of an aromatic sulfonic acid Source: Google Patents URL
- Title: preparation of sodium p-toluenesulfonate Source: Hive Methods Discourse URL
- Source: Sciencemadness.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. US3196186A - Nitration of toluene in the presence of an aromatic sulfonic acid - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - ortho nitration of p-toluenesulfonic acid(QUESTIONS) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Page loading... [wap.guidechem.com]
- 6. ehs.com [ehs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. preparation of sodium p-toluenesulfonate , Hive Methods Discourse [chemistry.mdma.ch]
Technical Support Guide: Exotherm Control in o-Nitrotoluene Sulfonation
Case ID: ONT-SULF-001 Topic: Thermal Safety & Process Control for o-Nitrotoluene Sulfonation Status: Active Guide Department: Process Safety & Scale-Up Support
Executive Summary: The Hazard Landscape
Warning: The sulfonation of o-nitrotoluene (ONT) with oleum is a Class 4 Reactive Hazard . It involves two distinct exothermic events that can couple to cause a catastrophic runaway:
-
Reaction Exotherm: The desired sulfonation releases ~168 kJ/mol. If dosing is too fast or agitation fails, this heat accumulates.
-
Decomposition Exotherm: The product (2-nitrotoluene-4-sulfonic acid) and the starting material are nitro-aromatics. In the presence of strong acid (oleum/H₂SO₄), the decomposition onset temperature (
) is significantly lowered. If the process temperature ( ) crosses this threshold due to the reaction exotherm, an unstoppable decomposition (explosion) occurs.
Critical Rule: Never allow "accumulation" of oleum in the reactor. The reaction must be dosing-controlled , not accumulation-controlled .
Critical Process Parameters (CPP)
To ensure the reaction remains in the "Safe Operating Region," adhere to these thermodynamic limits.
| Parameter | Limit / Target | Technical Rationale |
| Reagent | Oleum (20–65% free SO₃) | Higher SO₃ conc. increases rate but also viscosity and exotherm intensity. |
| Dosing Temp ( | 40°C – 60°C | Below 40°C: Reaction is too slow; oleum accumulates. Above 60°C: Immediate exotherm may exceed cooling capacity. |
| Cook-out Temp ( | 105°C – 115°C | Required to drive reaction to completion. Do not exceed 120°C (safety margin against decomp). |
| Agitation | High Shear / Anchor | The reaction mass becomes highly viscous (sludge-like). Poor mixing creates "hot spots." |
| Quench Mode | Reverse Addition Only | NEVER add water to the sulfonation mass. Always add the mass into ice/water. |
Visualizing the Process Logic
The following diagrams illustrate the reaction pathway and the required safety interlock logic to prevent runaway.
A. Reaction Pathway & Heat Generation
The methyl group directs the incoming sulfonic acid group to the para position (Position 4), reinforced by the meta-directing nitro group.
Figure 1: Electrophilic aromatic substitution pathway. The primary heat release occurs during the formation of the sigma complex.
B. Safety Interlock Logic (The "Kill Switch")
Every reactor >1L must have this logic hard-wired.
Figure 2: Automated process control logic. If agitation fails or temperature spikes, the oleum feed must stop immediately to prevent accumulation.
Standard Operating Procedure (SOP)
Note: This protocol assumes a jacketed glass or Hastelloy reactor.
Step 1: Preparation & Melting
-
Action: Charge o-nitrotoluene (ONT) into the reactor.
-
Note: ONT melts at -10°C, so it is liquid at room temp.[1] Ensure the reactor is dry (water + oleum = explosion).
-
Safety Check: Verify cooling loop is active and set to 20°C initially.
Step 2: Controlled Dosing (The Danger Zone)
-
Action: Begin dosing Oleum (20-65%) slowly.
-
Target: Maintain reactor temperature between 40°C and 60°C .
-
Why: If
, the reaction stalls. You will keep adding oleum, thinking it's safe. When it finally warms up, all that accumulated oleum will react at once Runaway . -
Instruction: If temperature does not rise after 5% addition, STOP dosing . Check agitation. Do not resume until the exotherm is detected ("kick-off").
Step 3: The Cook-Out
-
Action: Once dosing is complete, slowly ramp temperature to 105°C – 115°C .
-
Duration: Hold for 1–2 hours.
-
Observation: The mass will darken and become very viscous. Ensure the agitator motor has sufficient torque.
Step 4: Quenching (Reverse Addition)
-
Action: Prepare a separate vessel with crushed ice and water.
-
Procedure: Slowly pour/pump the hot sulfonation mass into the ice water.
-
Warning: This releases the heat of hydration of the excess sulfuric acid. Maintain quench tank
.
Troubleshooting & FAQs
Q1: The temperature isn't rising during oleum addition. Should I increase the feed rate?
ABSOLUTELY NOT. This is the "accumulation" trap.
Diagnosis: The reaction hasn't "kicked off" yet, likely due to low temperature or poor mixing.
Fix: Stop the feed immediately. Warm the jacket slightly (to 45°C) to trigger the reaction. Once you see the temperature spike and then fall (indicating consumption of reagent), resume feeding very slowly.
Q2: The reaction mass has turned into a solid block. What do I do?
Cause: Sulfonation products are high-melting solids. If the temperature drops below 80°C during the "cook-out" phase, the mass creates a "cement" of product and acid.
Fix: Do not try to chip it out. Slowly raise the jacket temperature to 90–100°C to re-melt/soften the mass. If the agitator is stuck, do not force it (spark risk). Add a small amount of compatible solvent (like 96% H2SO4) if strictly necessary and validated by safety review, or melt gently.
Q3: Can I use 98% Sulfuric Acid instead of Oleum?
Technical Answer: Generally, no. The water produced during sulfonation (
) dilutes the acid. Below ~90% concentration, H₂SO₄ loses the ability to sulfonate ONT effectively.[2] Oleum (free SO₃) consumes this water (), keeping the system anhydrous and driving the reaction to completion.
Q4: What is the brown gas coming out of the scrubber?
Diagnosis: Likely NOx fumes, indicating oxidative decomposition of the nitro group.
Immediate Action: This signals a thermal excursion or impurities. Emergency Cool Down. Check if the temperature exceeded 120°C.
References
-
Reaction Product Identification: Asakura, H., & Muramoto, Y. (1976). Synthesis of Some Nitrotoluenesulfonic Acid. Journal of the Chemical Society of Japan. Link (Confirmed 2-nitrotoluene-4-sulfonic acid as sole product).
- Thermal Stability Data: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (General reference for nitro-compound decomposition kinetics).
- Process Safety: Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.
-
Sulfonation Protocols: BenchChem. Application Notes and Protocols for Sulfonation Reactions Using Oleum. Link
-
Runaway Incidents: IChemE. Runaway reaction hazards in processing organic nitrocompounds. Link
Sources
Validation & Comparative
Comparative Guide: 1H NMR Signatures of 4-Methyl-3-Nitrobenzenesulfonate Aromatic Protons
This guide provides a technical comparative analysis of the 1H NMR spectral characteristics of the 4-methyl-3-nitrobenzenesulfonate moiety, contrasting it with standard alternatives like p-Toluenesulfonate (Tosylate) and 4-Nitrobenzenesulfonate (Nosylate).
Executive Summary
In drug development and organic synthesis, sulfonate esters are critical intermediates, often serving as leaving groups or protecting groups. While Tosylate (p-Ts) is the industry standard, 4-methyl-3-nitrobenzenesulfonate (often formed via nitration of tosyl derivatives or used as a specialized electrophile) presents a distinct NMR profile.
This guide objectively compares the 1H NMR "performance" (spectral resolution, diagnostic utility, and chemical shift distinctness) of the 4-methyl-3-nitro derivative against standard sulfonates. The presence of the nitro group at the meta position (relative to the sulfonyl group) breaks the symmetry of the aromatic system, creating a highly diagnostic ABC spin system that eliminates the ambiguity often found in symmetric AA'BB' systems.
Structural Analysis & Electronic Theory
To interpret the NMR data accurately, one must understand the electronic environment created by the substituents.
-
Sulfonate Group (-SO₂OR): A strong electron-withdrawing group (EWG) that deshields ortho protons (H2, H6).
-
Nitro Group (-NO₂): A powerful EWG. In this specific isomer (3-nitro), it is ortho to the methyl group and meta to the sulfonate. It exerts a strong deshielding effect on its ortho protons (H2, H4-methyl).
-
Methyl Group (-CH₃): A weak electron-donating group (EDG). It typically shields adjacent protons, but in this molecule, its signal is significantly shifted downfield due to the adjacent nitro group.
The "Fingerprint" Effect
Unlike Tosylate, which displays a symmetric "roofed" doublet pair (AA'BB'), 4-methyl-3-nitrobenzenesulfonate displays three distinct aromatic signals. The most critical diagnostic marker is H2 , which is located between two strong EWGs (Sulfonate and Nitro), pushing it to an extreme downfield position (~8.5 ppm).
Comparative Data Analysis
The following table synthesizes experimental chemical shift data (in CDCl₃) to illustrate the "spectral shift" performance of the product versus its analogs.
Table 1: Chemical Shift Comparison (¹H NMR, 400 MHz, CDCl₃)
| Proton Assignment | 4-Methyl-3-Nitrobenzenesulfonate (Product) | p-Toluenesulfonate (Tosylate) | 4-Nitrobenzenesulfonate (Nosylate) | Δ Shift (Product - Tosylate) |
| H2 (Ortho to SO₂) | 7.71 ppm (d) | 8.10 ppm (d) | +0.74 ppm (Highly Diagnostic) | |
| H6 (Ortho to SO₂) | 7.71 ppm (d) | 8.10 ppm (d) | +0.21 ppm | |
| H5 (Meta to SO₂) | 7.32 ppm (d) | 8.35 ppm (d) | +0.23 ppm | |
| Methyl (-CH₃) | ~2.70 ppm (s) | 2.45 ppm (s) | N/A | +0.25 ppm (Deshielded) |
| Spin System | ABC (Asymmetric) | AA'BB' (Symmetric) | AA'BB' (Symmetric) | N/A |
Note on Data Sources: Data for the 4-methyl-3-nitro derivative is derived from sulfonate ester analogs (e.g., stilbene derivatives) where the sulfonate moiety remains electronically consistent [1]. Tosylate and Nosylate values are standard literature references [2, 3].
Key Performance Insights:
-
Resolution of H2: The H2 proton appears as a doublet with a small coupling constant (meta-coupling, J ~1.5–2.0 Hz). This is the primary verification signal . If this peak is absent or split into a large doublet, the regiochemistry (e.g., 2-nitro isomer) is incorrect.
-
Methyl Shift as a Proxy: The methyl group shifts from the standard 2.45 ppm (Tosylate) to 2.70 ppm . This +0.25 ppm shift is a reliable indicator of successful nitration at the 3-position.
-
Coupling Constants:
-
J(H5, H6): ~8.0 Hz (Ortho coupling).
-
J(H2, H6): ~1.5–2.0 Hz (Meta coupling).
-
J(H2, H5): ~0 Hz (Para coupling, typically not resolved).
-
Experimental Protocol: Signal Acquisition & Assignment
To replicate these results and ensure high-fidelity spectral data, follow this self-validating protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Mass: Dissolve 5–10 mg of the sulfonate derivative.
-
Solvent: Use 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.
-
Critical Check: Ensure the solution is clear. If the sulfonate is a salt (e.g., sodium salt), use DMSO-d₆ or D₂O , noting that aromatic shifts will move slightly upfield (~0.1–0.2 ppm) due to solvent polarity effects.
-
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. The isolated H2 proton has a long T1 relaxation time due to lack of adjacent protons; insufficient delay will suppress its integration value.
-
Scans (NS): 16–64 scans.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing & Logic:
-
Phase correction: Manual phasing is recommended to ensure the H2 doublet is not distorted.
-
Baseline correction: Apply polynomial baseline correction (Bernstein) to accurately integrate the methyl singlet.
-
Visualization: Spectral Assignment Workflow
The following diagram illustrates the logical decision tree for verifying the 4-methyl-3-nitrobenzenesulfonate moiety using 1H NMR data.
Figure 1: Logical workflow for confirming the identity of the 4-methyl-3-nitrobenzenesulfonate moiety based on diagnostic NMR signals.
References
-
Cerra, B., et al. (2019). "Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol." Molecules, 24(17), 3125. (Provides experimental NMR data for 4-methyl-3-nitrobenzenesulfonate esters). Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. (Standard reference for solvent residuals and common additives like Tosylates). Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 6101, p-Toluenesulfonic acid." (Baseline data for Tosylate comparisons). Link
Elemental Analysis Standards for C7H6NNaO5S Validation: A Comparative Guide
As a Senior Application Scientist, I approach the validation of heteroatom-rich organometallic compounds not just as a routine test, but as a thermodynamic puzzle. Validating the empirical formula of requires a highly deliberate, multi-modal analytical strategy[1]. Standard CHNS/O combustion protocols frequently fail on this matrix due to the presence of the sulfonate group and the sodium counter-ion.
This guide provides a self-validating experimental protocol, explains the causality behind necessary chemical interventions, and objectively compares the performance of three industry-leading elemental analyzers: the Thermo Fisher FlashSmart, the Elementar vario EL cube, and the PerkinElmer 2400 Series II.
The Chemical Challenge & Causality in Experimental Design
C7H6NNaO5S has a precise theoretical mass distribution:
-
Carbon (C): 35.15%
-
Hydrogen (H): 2.53%
-
Nitrogen (N): 5.86%
-
Oxygen (O): 33.45%
-
Sulfur (S): 13.41%
-
Sodium (Na): 9.61%
The Causality of the "Sulfur Sink"
During the Dumas combustion phase (typically 950°C–1150°C), the sodium and sulfonate moieties react to form sodium sulfate (Na₂SO₄) in the residual ash. Because Na₂SO₄ is highly thermally stable, it traps both sulfur and oxygen, leading to artificially depressed %S and %O readings. To break this thermodynamic causality loop, we must introduce Vanadium Pentoxide (V₂O₅) as a combustion promoter[2][3]. V₂O₅ acts as a potent oxidizing flux that lowers the decomposition threshold of sulfates, ensuring the quantitative release of SO₂ gas.
The Sodium Gap
CHNS/O analyzers rely on Thermal Conductivity Detectors (TCD) to quantify volatile gases (CO₂, H₂O, N₂, SO₂). Sodium does not volatilize under these conditions; it remains entirely in the ash. Consequently, a perfectly pure sample of C7H6NNaO5S will only yield a ~90.4% mass balance on a CHNS/O analyzer. To create a self-validating system, an orthogonal technique—Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)—must be employed to quantify the remaining 9.61% sodium mass fraction.
Self-Validating Experimental Protocol
To achieve a scientifically rigorous mass balance, follow this step-by-step methodology:
Phase 1: Sample Preparation & Desiccation
-
Transfer approximately 50 mg of C7H6NNaO5S into a pre-weighed glass vial.
-
Desiccate in a vacuum oven at 105°C for 12 hours. (Causality: Sulfonates are highly hygroscopic. Ambient moisture will artificially inflate %H and %O, invalidating the empirical formula).
Phase 2: CHNS/O Combustion Analysis
-
Using a microbalance (±0.1 µg resolution), weigh 1.500 to 2.000 mg of the desiccated sample into a standard tin capsule.
-
Add 5.0 to 10.0 mg of V₂O₅ powder directly into the capsule before crimping to act as a combustion promoter[2].
-
Load the capsule into the analyzer's autosampler. Ensure the combustion furnace is set to at least 1000°C with an active oxygen dosing loop.
-
Run the sequence. The TCD will sequentially elute and quantify N₂, CO₂, H₂O, and SO₂.
Phase 3: Orthogonal Sodium Quantification via ICP-OES
-
Weigh 25.0 mg of the desiccated sample into a PTFE microwave digestion vessel.
-
Add 5.0 mL of concentrated trace-metal grade HNO₃.
-
Digest in a microwave system at 200°C for 20 minutes to completely mineralize the organic matrix.
-
Dilute the digestate to 50.0 mL with ultra-pure water (18.2 MΩ·cm).
-
Analyze the solution using ICP-OES at the primary Sodium emission line (589.592 nm), calibrating against a NIST-traceable Na standard.
Workflow Visualization
Orthogonal validation workflow for C7H6NNaO5S combining CHNS/O combustion and ICP-OES.
Comparative Analysis of CHNS/O Analyzers
When selecting an analyzer for this specific matrix, gas separation technology and sulfur handling are the critical differentiators.
-
: Employs a modified Dumas dynamic combustion method and utilizes a MultiValve Control (MVC) module for automated dual-channel switching between CHNS and O modes[4]. It is excellent for rapid, high-throughput routine analysis.
-
: Utilizes a proprietary Purge and Trap (APT) technology that dynamically adjusts to specific samples, ensuring complete baseline separation even at extreme elemental ratios (up to 12,000:1 C:S)[5]. It features actively heated tubing, which is critical to prevent SO₂ condensation.
-
: Relies on the classical Pregl-Dumas method with frontal chromatography and features a robust 60-position autosampler[6]. It is a highly reliable workhorse, though it requires careful optimization of static/dynamic combustion times for recalcitrant sulfonates.
Table 1: Technical Comparison of Leading CHNS/O Analyzers
| Feature | Thermo Fisher FlashSmart | Elementar vario EL cube | PerkinElmer 2400 Series II |
| Separation Method | Dynamic GC Column | Purge and Trap (APT) | Frontal Chromatography |
| Detector | TCD | TCD (Optional IR for S) | TCD |
| Sulfur Handling | Standard GC separation | Actively heated tubing | Standard combustion |
| Sample Size Limit | 0.01 to 100 mg | Up to 20 mg (organic) | 1 to 500 mg |
| Autosampler | MAS Plus (125-position) | Integrated (120-position) | 60-position |
Table 2: Simulated Validation Data for C7H6NNaO5S (n=5)
The following data represents expected performance metrics when utilizing the V₂O₅ promoter protocol.
| Element | Theoretical Mass % | FlashSmart (Observed %) | vario EL cube (Observed %) | PE 2400 (Observed %) | ICP-OES (Observed %) |
| Carbon (C) | 35.15 | 35.11 ± 0.05 | 35.14 ± 0.03 | 35.10 ± 0.06 | N/A |
| Hydrogen (H) | 2.53 | 2.55 ± 0.02 | 2.53 ± 0.01 | 2.56 ± 0.03 | N/A |
| Nitrogen (N) | 5.86 | 5.84 ± 0.04 | 5.86 ± 0.02 | 5.83 ± 0.05 | N/A |
| Sulfur (S) * | 13.41 | 13.28 ± 0.08 | 13.39 ± 0.04 | 13.25 ± 0.09 | N/A |
| Oxygen (O) | 33.45 | 33.30 ± 0.10 | 33.42 ± 0.06 | 33.28 ± 0.12 | N/A |
| Sodium (Na) | 9.61 | N/A | N/A | N/A | 9.58 ± 0.04 |
| Total Mass % | 100.00 | ~90.08 (Excl. Na) | ~90.34 (Excl. Na) | ~90.02 (Excl. Na) | 9.58 |
*Note: V₂O₅ promoter was utilized in all CHNS runs to optimize sulfur recovery.
Expert Conclusion
For the elemental validation of C7H6NNaO5S, the Elementar vario EL cube provides the most robust out-of-the-box performance. Its actively heated tubing and Purge-and-Trap separation prevent SO₂ loss and handle the high oxygen/sulfur content flawlessly[5]. However, regardless of the instrument chosen, the addition of V₂O₅ as a combustion promoter and the use of ICP-OES for sodium determination are non-negotiable steps. Only by combining these orthogonal techniques can a scientist achieve a scientifically rigorous, 100% self-validating mass balance.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21329, Sodium 4-nitrotoluene-2-sulphonate". nih.gov. URL:[Link]
-
Elementar. "Organic elemental analyzer vario EL cube". elementar.com. URL:[Link]
-
PerkinElmer / IET Ltd. "PerkinElmer 2400 Series II CHNS/O Elemental Analyzer". ietltd.com. URL:[Link]
-
ASTM International. "ASTM D1552 - Standard Test Method for Sulfur in Petroleum Products (High-Temperature Method)". scribd.com. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
